molecular formula C15H12F3NO B5745863 N-benzhydryl-2,2,2-trifluoroacetamide CAS No. 21735-61-5

N-benzhydryl-2,2,2-trifluoroacetamide

Cat. No.: B5745863
CAS No.: 21735-61-5
M. Wt: 279.26 g/mol
InChI Key: BEMFNAPUMIQIBX-UHFFFAOYSA-N
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Description

N-benzhydryl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C15H12F3NO It is characterized by the presence of a benzhydryl group attached to a trifluoroacetamide moiety

Properties

IUPAC Name

N-benzhydryl-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)14(20)19-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMFNAPUMIQIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357899
Record name Acetamide, N-(diphenylmethyl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21735-61-5
Record name Acetamide, N-(diphenylmethyl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzhydryl-2,2,2-trifluoroacetamide can be synthesized through the acylation of benzhydrylamine with trifluoroacetic anhydride. This reaction typically involves the use of a Friedel-Crafts acylation method, where benzhydrylamine reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetamide group to a primary amine.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-benzhydryl-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzhydryl-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as AmpC beta-lactamase and lanosterol 14 alpha-demethylase (CYP51), which are targets for antibacterial and antifungal drugs . The compound’s effects are mediated through hydrogen bonding and other interactions with these enzymes, leading to their inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-2,2,2-trifluoroacetamide is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its benzhydryl group provides steric hindrance, affecting its reactivity and interaction with molecular targets.

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